molecular formula C25H21N5O3 B10921253 6-(3-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921253
M. Wt: 439.5 g/mol
InChI Key: YZRIHGFEPKGONJ-UHFFFAOYSA-N
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Description

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an isoxazole ring, a pyrazolopyridine core, and various substituted phenyl groups. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and nitriles, often under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and from neutral to highly acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and pyrazolopyridine compounds, such as:

Uniqueness

N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for a wide range of biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-7-17(12-18)22-10-11-26-33-22)14-21(28-24(23)30(2)29-15)16-6-5-9-19(13-16)32-3/h4-14H,1-3H3,(H,27,31)

InChI Key

YZRIHGFEPKGONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC(=C4)C5=CC=NO5)C

Origin of Product

United States

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